molecular formula C18H17BrN2O3S B237106 N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide

N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide

Cat. No. B237106
M. Wt: 421.3 g/mol
InChI Key: KNOYDGBKHDFGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "BAM-15" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

BAM-15 acts as an uncoupler of oxidative phosphorylation, which results in the uncoupling of the electron transport chain from ATP synthesis. This leads to an increase in mitochondrial respiration and a decrease in ATP production, which can result in the selective killing of cancer cells.
Biochemical and Physiological Effects:
BAM-15 has been shown to induce mitochondrial uncoupling, which can lead to the selective killing of cancer cells. Additionally, BAM-15 has been shown to improve mitochondrial function in various cell types, which may have potential therapeutic applications in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BAM-15 in lab experiments is its ability to selectively kill cancer cells, which can be useful in cancer research. Additionally, BAM-15 has been shown to improve mitochondrial function, which can have potential therapeutic applications in various diseases. However, one limitation of using BAM-15 in lab experiments is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are numerous potential future directions for BAM-15 research. One potential direction is the development of BAM-15 analogs with improved selectivity and reduced toxicity. Additionally, BAM-15 could be further studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Finally, BAM-15 could be studied for its potential use as a tool in mitochondrial function research.

Synthesis Methods

The synthesis method for BAM-15 involves the reaction of 5-bromo-2-methoxy-3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(3-acetylphenyl)thiourea. This process results in the formation of N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide.

Scientific Research Applications

BAM-15 has been studied for its potential applications in various fields of research, including cancer research, mitochondrial function research, and neurodegenerative disease research. The compound has been shown to induce mitochondrial uncoupling, which can lead to the selective killing of cancer cells. Additionally, BAM-15 has been shown to improve mitochondrial function in various cell types, which may have potential therapeutic applications in neurodegenerative diseases.

properties

Molecular Formula

C18H17BrN2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C18H17BrN2O3S/c1-10-7-13(19)9-15(16(10)24-3)17(23)21-18(25)20-14-6-4-5-12(8-14)11(2)22/h4-9H,1-3H3,(H2,20,21,23,25)

InChI Key

KNOYDGBKHDFGIY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)OC

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)Br

Origin of Product

United States

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